molecular formula C21H26N2O6 B4668624 N,N'-1,3-propanediylbis(3,4-dimethoxybenzamide)

N,N'-1,3-propanediylbis(3,4-dimethoxybenzamide)

Cat. No.: B4668624
M. Wt: 402.4 g/mol
InChI Key: DTMPUQWKBITSRJ-UHFFFAOYSA-N
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Description

N,N’-1,3-propanediylbis(3,4-dimethoxybenzamide): is a chemical compound characterized by the presence of two 3,4-dimethoxybenzamide groups connected by a 1,3-propanediyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,3-propanediylbis(3,4-dimethoxybenzamide) typically involves the reaction of 3,4-dimethoxybenzoic acid with 1,3-diaminopropane. The reaction is carried out under controlled conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of N,N’-1,3-propanediylbis(3,4-dimethoxybenzamide) may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification processes such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,3-propanediylbis(3,4-dimethoxybenzamide) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are used.

    Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4-dimethoxybenzylamine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N,N’-1,3-propanediylbis(3,4-dimethoxybenzamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-1,3-propanediylbis(3,4-dimethoxybenzamide) involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-1,3-propanediylbis(3,4,5-trimethoxybenzamide)
  • N,N’-1,2-propanediylbis(3,4-dimethoxybenzamide)

Uniqueness

N,N’-1,3-propanediylbis(3,4-dimethoxybenzamide) is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-[(3,4-dimethoxybenzoyl)amino]propyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6/c1-26-16-8-6-14(12-18(16)28-3)20(24)22-10-5-11-23-21(25)15-7-9-17(27-2)19(13-15)29-4/h6-9,12-13H,5,10-11H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMPUQWKBITSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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